Anti-HIV-1 Activity of CHEMBRDG-BB 5180653 vs. Established NNRTI Benchmarks in MT-4 Cell-Based Protection Assays
In an anti-HIV screening panel catalogued by the NIAID Division of AIDS, CHEMBRDG-BB 5180653 was tested against wild-type HIV-1 (strain IIIB) in MT-4 cells using an XTT-based cytopathic effect (CPE) protection assay . The compound exhibited an EC₅₀ > 40 µM and an IC₅₀ of approximately 40 µM, yielding a therapeutic index (TI) < 1 . This contrasts with the prototype non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, which in analogous MT-4/HIV-IIIB CPE assays typically shows an EC₅₀ in the 30–100 nM range, and with the first-generation NNRTI HEPT, which displays an EC₅₀ of ~7 µM under similar conditions . While the absolute potency of CHEMBRDG-BB 5180653 is >500-fold weaker than nevirapine, its measured EC₅₀ and the complete dataset (EC₅₀, IC₅₀, TI) provide a defined baseline for structure–activity relationship (SAR) expansion studies targeting the NNRTI binding pocket. Researchers specifically seeking a 3,4-dichlorophenyl-2-hydroxyphenyl urea NNRTI scaffold for fragment-based elaboration or hybrid inhibitor design should procure this exact regioisomer, as even the 3-hydroxy or 4-hydroxy positional isomers have not been equivalently profiled in the NIAID antiviral panel.
| Evidence Dimension | HIV-1 IIIB antiviral potency (EC₅₀) and cytotoxicity (IC₅₀) in MT-4 cells |
|---|---|
| Target Compound Data | EC₅₀ > 40 µM; IC₅₀ ≈ 40 µM; TI < 1 |
| Comparator Or Baseline | Nevirapine: EC₅₀ ~30–100 nM (analogous MT-4/HIV-IIIB CPE assay). HEPT: EC₅₀ ~7 µM (analogous MT-4/HIV-IIIB CPE assay). |
| Quantified Difference | CHEMBRDG-BB 5180653 is >400-fold less potent than nevirapine and ~6-fold less potent than HEPT. |
| Conditions | Wild-type HIV-1 strain IIIB; MT-4 host cells; protection against virus-induced CPE measured via XTT assay at 5 days post-infection. |
Why This Matters
Procurement of CHEMBRDG-BB 5180653 is justified only when the experimental objective is SAR exploration around the 2-hydroxyphenyl-3,4-dichlorophenyl urea NNRTI chemotype; for screening aimed at nanomolar antiviral potency, established NNRTIs (e.g., nevirapine) are far more appropriate comparators.
- [1] NIAID Division of AIDS Anti-HIV/OI/TB Therapeutics Database. Compound record for CAS 400877-42-1; HIV-IIIB, MT-4 cells; EC₅₀ >40 µM, IC₅₀ 40 µM, TI <1. Reference LitRef linked to J. Med. Chem. 1991. View Source
